4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid - 478063-68-2

4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

Catalog Number: EVT-3277655
CAS Number: 478063-68-2
Molecular Formula: C12H7F3N2O3
Molecular Weight: 284.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis route for 4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid was not identified in the provided literature, similar compounds like 6-methyl-1-substituted phenyl-1,4-dihydro-4-oxo-pyridazine-3-carboxylic acids have been synthesized through a multi-step process involving coupling and rearrangement reactions []. A plausible synthetic approach for 4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid could involve the following steps:

Mechanism of Action
  • Enzyme inhibition: Dihydropyridazines can act as enzyme inhibitors by binding to the active site of specific enzymes and blocking their activity. []

  • Receptor binding: These compounds can bind to specific receptors, either as agonists or antagonists, modulating downstream signaling pathways and cellular responses. []

Applications
    • Antibacterial agents: Dihydropyridazines have shown promise as antibacterial agents []. 4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid could be investigated for its potential against a range of bacterial strains.
    • Anticancer agents: Research on structurally similar compounds has demonstrated potential anticancer activity []. This compound could be screened for its cytotoxic effects on different cancer cell lines and its mechanism of action explored.
    • Anti-inflammatory agents: Some dihydropyridazine derivatives possess anti-inflammatory properties []. Further investigation could reveal if 4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid exhibits similar activity.

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

  • Compound Description: This compound, also referred to as compound 1 in the referenced study, exhibits potent inhibitory activity against bacterial DNA gyrase []. It also demonstrates interaction with mammalian topoisomerase II (topo II) []. Researchers explored structural modifications of this compound to assess their impact on topo II inhibition [].
  • Compound Description: This compound is a derivative of compound 1 with a 4-hydroxyphenyl group at the 7-position []. It was found to be six times more potent than compound 1 in inhibiting topo II [].

6-Methyl-1-substituted phenyl-1,4-dihydro-4-oxo-pyridazine-3-carboxylic acids

  • Compound Description: This series of compounds, comprising five novel and three previously known pyridazinones, was synthesized through coupling and rearrangement reactions [].

1-(4-chloro-phenyl)-7-ethoxyl-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

  • Compound Description: The crystal structure of this quinoline-based carboxylic acid derivative has been reported [].

7-Ethoxyl-6,8-difluoro-4-oxo-1-phenyl-1,4-dihydro-quinoline-3-carboxylic acid

  • Compound Description: This quinoline derivative, structurally analogous to the previous compound, has also been characterized by its crystal structure [].

Properties

CAS Number

478063-68-2

Product Name

4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

IUPAC Name

4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-5-4-9(18)10(16-17)11(19)20/h1-6H,(H,19,20)

InChI Key

KSEKOLCPFDHTQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C(F)(F)F

Solubility

42.6 [ug/mL]

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.